molecular formula C5H11NO2 B8784145 tert-Pentyl nitrite CAS No. 5156-41-2

tert-Pentyl nitrite

Cat. No.: B8784145
CAS No.: 5156-41-2
M. Wt: 117.15 g/mol
InChI Key: JXCNBASKFCBVAN-UHFFFAOYSA-N
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Description

tert-Pentyl nitrite (C₅H₁₁ONO) is an organic nitrite ester characterized by a branched alkyl group (tert-pentyl) bonded to a nitrite functional group. It is primarily recognized as a nitric oxide (NO) donor, releasing NO under specific physiological or chemical conditions, making it relevant in biomedical and synthetic chemistry research . Its structure imparts unique stability and reactivity compared to linear-chain or smaller branched analogs like tert-butyl nitrite.

Scientific Research Applications

tert-Pentyl nitrite has been utilized extensively in organic synthesis due to its ability to act as a source of nitrogen and oxygen. Its applications include:

Nitration Reactions

This compound is effective in nitrating various organic substrates, including alkanes, alkenes, and aromatic compounds. This reaction typically involves the generation of nitronium ions (NO2+NO_2^+), which are key electrophiles in nitration processes .

Diazotization

In diazotization reactions, this compound serves as a reagent to convert primary amines into diazonium salts. This process is crucial for synthesizing azo compounds, which are important in dye chemistry .

Nitrosation

The compound can also facilitate nitrosation reactions, where amines are converted into nitroso derivatives. This transformation has implications in pharmaceuticals and the synthesis of nitrogen-containing heterocycles .

Table 2: Summary of Organic Reactions Involving this compound

Reaction TypeSubstrates InvolvedKey Products
NitrationAlkanes, AlkenesNitroalkanes
DiazotizationPrimary AminesDiazonium Salts
NitrosationAminesNitroso Compounds

Medical Applications

This compound has been studied for its potential therapeutic uses, particularly in the treatment of cyanide poisoning. Similar to other alkyl nitrites like amyl nitrite, it can induce methemoglobinemia, which helps to displace cyanide from cytochrome c oxidase, thus mitigating its toxic effects .

Case Studies

  • A retrospective study highlighted the effectiveness of alkyl nitrites in treating cyanide intoxication among industrial workers, demonstrating significant recovery without adverse effects .
  • Another case involved a patient who experienced methaemoglobinemia following intravenous administration of poppers (which often contain alkyl nitrites), showcasing both therapeutic potential and risks associated with misuse .

Recreational Use and Risks

The recreational use of this compound has been popularized through products commonly referred to as "poppers." These substances are inhaled for their euphoric effects but can lead to serious health complications such as methaemoglobinemia and other respiratory issues when misused.

Health Risks

  • Users may experience adverse reactions such as headaches, dizziness, and respiratory distress.
  • Long-term exposure or misuse can lead to chronic health issues related to oxidative stress on hemoglobin .

Table 3: Health Risks Associated with Recreational Use

Risk FactorDescription
MethaemoglobinemiaElevated levels of methemoglobin
Respiratory DistressDifficulty breathing
Cardiovascular EffectsPotential hypotension

Chemical Reactions Analysis

Thermal Decomposition and Pyrolysis

tert-Pentyl nitrite undergoes thermal decomposition via homolytic cleavage of the O–N bond, producing a tert-pentyloxy radical (t-C₅H₁₁O·) and NO. This pathway is critical in high-temperature environments or combustion processes:

text
This compound → t-C₅H₁₁O· + NO

The tert-pentyloxy radical further decomposes into smaller hydrocarbons and carbonyl compounds. For example, under shock tube conditions (~9 bar), iso-pentyl nitrite pyrolysis yields:

text
(CH₃)₂CHCH₂CH₂O· → i-C₄H₉· + HCHO (formaldehyde)

Subsequent reactions of the i-C₄H₉ radical include β-scission to form alkenes (e.g., isobutene) and hydrogen abstraction .

Key Data:

Reaction StepRate Constant (log k, 800 K)ΔH (kcal/mol)
This compound → t-C₅H₁₁O· + NO4.6340.8
t-C₅H₁₁O· → i-C₄H₈ + HCHO10.4411.1

Nitration and Nitrosation Reactions

This compound acts as a nitrating agent in electrophilic aromatic substitution. For phenolic substrates, the mechanism involves:

  • O-Nitrosylation : Formation of an O-nitrosophenol intermediate.

  • Homolytic Cleavage : Generation of a phenoxyl radical and NO₂.

  • C-Nitration : Radical recombination yields nitroarenes .

This chemoselective nitration is effective for tyrosine-containing peptides, avoiding over-nitration observed with traditional reagents like HNO₃ .

Example Reaction:

text
Phenol + this compound → o-Nitrophenol + p-Nitrophenol (mononitration predominant)

Radical-Mediated Cyclization

In the presence of alkenes or alkynes, this compound initiates radical cascades. For instance, alkenyl-substituted aryl methyl ketones undergo:

  • Hydrogen Abstraction : t-BuO· radicals abstract hydrogen to form a carbon-centered radical.

  • Nitrile Oxide Formation : Tautomerization and oxidation yield nitrile oxide intermediates.

  • Cycloaddition : Intramolecular 1,3-dipolar cycloaddition forms isoxazoline-fused polycycles .

Mechanistic Pathway:

text
R–CH₂–C(O)Ar → R–Ċ–C(O)Ar → R–C≡N–O· → Cycloadduct

Comparison with Other Alkyl Nitrites

This compound’s steric bulk (tert-pentyl group) influences its reactivity compared to smaller alkyl nitrites:

PropertyThis compoundtert-Butyl Nitriten-Pentyl Nitrite
Thermal StabilityModerateHighLow
Nitration EfficiencyLower (steric hindrance)HighModerate
Radical InitiationSlowerFastFast

Studies show this compound’s decomposition rate is ~10× slower than n-pentyl nitrite due to steric stabilization of the transition state .

Atmospheric and Environmental Reactions

In the atmosphere, this compound contributes to NOₓ cycling:

text
This compound + hν → t-C₅H₁₁O· + NO t-C₅H₁₁O· → Products + HO₂·

NO subsequently participates in ozone formation, while HO₂ radicals drive oxidation chains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-pentyl nitrite, and how can purity be optimized during synthesis?

  • Methodological Answer: The synthesis of tert-pentyl nitrite typically involves the reaction of tert-pentanol with sodium nitrite under acidic conditions. To optimize purity, ensure stoichiometric control of reactants (e.g., excess nitrous acid to drive esterification) and employ fractional distillation under reduced pressure to isolate the product . Characterization via NMR (¹H and ¹³C) and IR spectroscopy can confirm structural integrity, while gas chromatography (GC) with flame ionization detection (FID) quantifies impurities. Storage in amber vials at –20°C minimizes photolytic decomposition .

Q. How do physicochemical properties of this compound (e.g., dielectric constant, dipole moment) influence its reactivity in organic solvents?

  • Methodological Answer: The dielectric constant (ε = 10.88 at 25°C) and dipole moment of tert-pentyl nitrite (see Table 1) affect its solubility and reaction kinetics in polar vs. nonpolar solvents. For example, its moderate polarity allows miscibility with diethyl ether but limited solubility in hexane. These properties can be leveraged to design solvent systems for reactions requiring controlled solvation, such as nitrosation or cycloadditions .

Table 1 : Physicochemical Properties of tert-Pentyl Nitrite (from )

PropertyValue
Dielectric constant (25°C)10.88
Dipole moment (D)Not reported

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural isomers?

  • Methodological Answer: Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF-MS) provides rapid differentiation of tert-pentyl nitrite (m/z 117 [M+H]⁺) from linear isomers (e.g., n-pentyl nitrite, m/z 117 but distinct fragmentation patterns). Complementary ¹³C NMR analysis resolves branching: tert-pentyl nitrite exhibits a quaternary carbon signal at ~80 ppm, absent in linear analogs .

Advanced Research Questions

Q. How does the steric hindrance of the tert-pentyl group influence the kinetic stability of this compound under thermal or photolytic conditions?

  • Methodological Answer: The bulky tert-pentyl group reduces decomposition rates by sterically shielding the nitrite moiety. To quantify stability, conduct accelerated degradation studies:

  • Thermal Stability : Heat samples at 40–80°C and monitor NO release via chemiluminescence.
  • Photolytic Stability : Expose to UV-Vis light (250–400 nm) and track nitrite depletion using ion chromatography.
    Compare half-lives with less hindered analogs (e.g., n-pentyl nitrite) to isolate steric effects .

Q. What mechanistic pathways dominate the nitrosation of secondary amines by this compound in aprotic vs. protic solvents?

  • Methodological Answer: In aprotic solvents (e.g., acetonitrile), tert-pentyl nitrite acts as a nitrosonium (NO⁺) donor via heterolytic cleavage, favoring electrophilic nitrosation. In protic solvents (e.g., ethanol), homolytic cleavage generates nitric oxide (NO•), leading to radical-mediated pathways. Validate mechanisms using:

  • Trapping Experiments : Add TEMPO to quench radicals and observe reaction inhibition.
    - Isotopic Labeling : Use ¹⁵N-labeled nitrite to track nitrogen transfer via NMR [[14]][[19]].

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Physical Properties

tert-Pentyl nitrite’s branched tert-pentyl group differentiates it from other nitrites:

  • tert-Butyl nitrite (C₄H₉ONO): Shorter alkyl chain (tert-butyl), CAS 540-80-7, density 0.8600 g/mL, stored at −10°C .
  • Pentyl nitrite (linear isomer) : Straight-chain structure with a dielectric constant of 7.21 (25°C), lower than this compound’s 10.88, indicating higher polarity in the latter .

Table 1: Dielectric Constants of Selected Nitrites

Compound Dielectric Constant (25°C)
This compound 10.88
Pentyl nitrite 7.21
tert-Butyl nitrite ~8.6 (inferred from density)

Data sourced from LANGE’S HANDBOOK OF CHEMISTRY and product specifications .

Reactivity and Stability

  • In contrast, sodium nitroprusside requires light or thiols, while GSNO (S-nitrosoglutathione) decomposes spontaneously with heat or reductants .
  • Decomposition Pathways :
    this compound undergoes heterolytic cleavage to form a stable tert-pentyl cation, a rate-determining step that underscores its stability under specific conditions . tert-Butyl nitrite likely follows a similar pathway but may exhibit faster decomposition due to smaller steric hindrance.

Table 2: NO Donor Comparison

Compound NO Release Triggers Chemical Class
This compound Enzymatic (e.g., xanthine oxidase) Organic nitrite
GTN (Glyceryl trinitrate) Thiols, cytochrome P450 Organic nitrate
Sodium nitroprusside Light, reductants Metal-NO complex
GSNO Heat, thiols, light Nitrosothiol

Adapted from polymer-based NO donor reviews .

Properties

CAS No.

5156-41-2

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

2-methylbutan-2-yl nitrite

InChI

InChI=1S/C5H11NO2/c1-4-5(2,3)8-6-7/h4H2,1-3H3

InChI Key

JXCNBASKFCBVAN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)ON=O

Origin of Product

United States

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